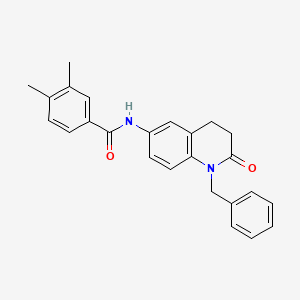

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-17-8-9-21(14-18(17)2)25(29)26-22-11-12-23-20(15-22)10-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXZEYZQFXFBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with a benzyl substituent and a dimethylbenzamide moiety. The molecular formula is , and its molecular weight is approximately 362.47 g/mol. The compound's structure contributes to its biological activity by allowing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP (octanol-water partition) | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity Assessment

A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. Molecular docking studies suggested that it binds effectively to the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes by binding at their active sites. This interaction disrupts cellular signaling pathways crucial for cancer cell growth and survival.

Enzyme Inhibition

The compound may inhibit kinases by competing with adenosine triphosphate (ATP) for binding sites. This competitive inhibition can lead to downstream effects that alter cellular metabolism and promote apoptosis in cancer cells .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : Cyclization of appropriate precursors.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution.

- Formation of the Dimethylbenzamide Moiety : Coupling with a dimethylbenzamide precursor under suitable conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.